Lipophilicity and Solubility Profile: N-Ethyl vs. N-Methyl vs. N-Propyl Pyrazole-4-carboxylates
Ethyl 1-ethylpyrazole-4-carboxylate exhibits an intermediate lipophilicity profile (XLogP3 = 0.8) that bridges the gap between the more polar N-methyl analog (XLogP3 = 0.5) and the more lipophilic N-propyl analog (XLogP3 = 1.3) [1][2]. This 0.3 log unit increment per methylene unit provides predictable modulation of reversed-phase HPLC retention times and compound partitioning, offering researchers a rational basis for analog selection without requiring de novo synthesis of each candidate.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | Ethyl 1-methylpyrazole-4-carboxylate: 0.5; Ethyl 1-propylpyrazole-4-carboxylate: 1.3 |
| Quantified Difference | Δ +0.3 (methyl to ethyl); Δ +0.5 (ethyl to propyl) |
| Conditions | PubChem XLogP3 3.0 algorithm; calculated from molecular structure |
Why This Matters
Lipophilicity differences of 0.3-0.5 log units are sufficient to measurably alter HPLC retention and biological membrane permeability, making N-1 substituent selection a critical procurement decision rather than an interchangeable choice.
- [1] PubChem. Ethyl 1-Ethylpyrazole-4-carboxylate (CID 17862887). XLogP3 = 0.8. View Source
- [2] PubChem. Ethyl 1-methyl-1H-pyrazole-4-carboxylate (CID 11116265) and Ethyl 1-propyl-1H-pyrazole-4-carboxylate (CID 81506287). Comparative XLogP3 values. View Source
